

Application Notes: Enzymatic Determination of Creatine from Tricreatine Citrate

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Compound of Interest

Compound Name: *Tricreatine citrate*

Cat. No.: *B14115693*

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Introduction

Tricreatine citrate is a popular supplement in the sports nutrition and pharmaceutical industries, valued for its enhanced solubility compared to creatine monohydrate.[1] It is a salt composed of three creatine molecules and one citrate molecule.[2] For quality control, research, and formulation development, it is crucial to have a reliable method to quantify the creatine content in **tricreatine citrate**. Enzymatic assays offer high specificity and sensitivity for this purpose. This application note details a protocol for the enzymatic determination of creatine from **tricreatine citrate** using a coupled enzyme assay system involving creatine kinase (CK).

Creatine kinase is a central enzyme in cellular energy metabolism, catalyzing the reversible phosphorylation of creatine to phosphocreatine.[3][4] In this assay, the creatine released from the dissolution of **tricreatine citrate** is first enzymatically converted to phosphocreatine. The subsequent reaction, catalyzed by creatine kinase, produces ATP, which is then used in a series of coupled reactions to generate a product that can be measured spectrophotometrically.

Principle of the Assay

The quantification of creatine from **tricreatine citrate** is achieved through a multi-step enzymatic process. First, the **tricreatine citrate** sample is dissolved in an appropriate buffer, dissociating into creatine and citrate ions. The creatine is then phosphorylated to phosphocreatine in a pre-incubation step. The core of the assay involves the reversal of the creatine kinase reaction, where phosphocreatine and ADP are converted to creatine and ATP. The produced ATP is then utilized in a coupled reaction system involving hexokinase (HK) and

glucose-6-phosphate dehydrogenase (G6PDH), which ultimately leads to the reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of creatine in the sample.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

The series of enzymatic reactions is as follows:

- Creatine Phosphorylation (Pre-incubation): $\text{Creatine} + \text{ATP} \rightarrow \text{Phosphocreatine} + \text{ADP}$ (Catalyzed by Creatine Kinase)
- Creatine Kinase Reaction: $\text{Phosphocreatine} + \text{ADP} \rightarrow \text{Creatine} + \text{ATP}$ (Catalyzed by Creatine Kinase)
- Hexokinase Reaction: $\text{ATP} + \text{Glucose} \rightarrow \text{ADP} + \text{Glucose-6-Phosphate}$ (Catalyzed by Hexokinase)
- Glucose-6-Phosphate Dehydrogenase Reaction: $\text{Glucose-6-Phosphate} + \text{NADP}^+ \rightarrow \text{6-Phosphogluconate} + \text{NADPH} + \text{H}^+$ (Catalyzed by Glucose-6-Phosphate Dehydrogenase)

Data Presentation

Table 1: Reagent Composition for Creatine Determination Assay

Reagent Component	Concentration	Purpose
Imidazole Buffer	100 mmol/L, pH 6.7	Maintains optimal pH for the enzymatic reactions.
D-Glucose	20 mmol/L	Substrate for Hexokinase.
N-Acetyl-L-Cysteine (NAC)	20 mmol/L	Activates Creatine Kinase.
Magnesium Acetate	10 mmol/L	Cofactor for Kinase enzymes.
NADP	2.5 mmol/L	Coenzyme for G6PDH, reduced to NADPH for detection.
ADP	2 mmol/L	Substrate for Creatine Kinase.
AMP	5 mmol/L	Inhibits myokinase activity.
di(adenosine-5') pentaphosphate	10 μ mol/L	Inhibits adenylate kinase activity.
Hexokinase (HK)	≥ 4 KU/L	Catalyzes the phosphorylation of glucose.
Glucose-6-Phosphate Dehydrogenase (G6PDH)	≥ 1.5 KU/L	Catalyzes the oxidation of G6P.
Creatine Kinase (CK)	Variable	The enzyme of interest for the assay.
Creatine Phosphate	30 mmol/L	Substrate for the primary CK reaction.

Note: The concentrations are based on typical commercially available creatine kinase assay kits and may be adjusted based on specific kit instructions.[\[8\]](#)

Table 2: Sample Preparation and Reaction Volumes

Component	Volume (μL) per well
Sample/Standard/Blank	10
Working Reagent	90
Total Reaction Volume	100

Experimental Protocols

Materials and Reagents

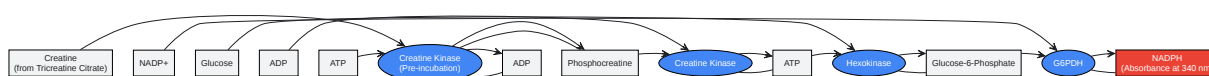
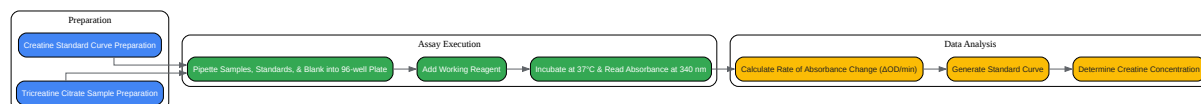
- **Tricreatine citrate** sample
- Creatine standard solution
- Microplate reader capable of measuring absorbance at 340 nm[5][6]
- 96-well flat-bottom microplates[9]
- Assay Buffer (e.g., 100 mM Imidazole, pH 6.7)
- Reagents as listed in Table 1 (or a commercial creatine kinase activity assay kit)
- Deionized water

Protocol for Enzymatic Determination of Creatine

- Preparation of Reagents:
 - Prepare a working reagent by mixing the assay buffer, substrates (excluding the sample), and enzymes as per the concentrations in Table 1 or the instructions of a commercial kit. [9]
 - Prepare a creatine standard curve by performing serial dilutions of a known concentration of creatine standard in the assay buffer.
- Sample Preparation:

- Accurately weigh a known amount of **tricreatine citrate** and dissolve it in a known volume of assay buffer to obtain a stock solution.
- **Tricreatine citrate** has good solubility in water.[\[1\]](#)
- Further dilute the stock solution with the assay buffer to bring the creatine concentration within the linear range of the standard curve.
- Assay Procedure:
 - Pipette 10 μ L of the prepared standards, diluted **tricreatine citrate** samples, and a blank (assay buffer) into separate wells of a 96-well plate.[\[9\]](#)
 - Add 90 μ L of the working reagent to each well.[\[9\]](#)
 - Mix the contents of the wells thoroughly.
 - Incubate the plate at 37°C and monitor the absorbance at 340 nm every minute for 6-10 minutes using a microplate reader.[\[5\]](#)[\[9\]](#)
- Data Analysis:
 - Calculate the rate of change in absorbance (Δ OD340/min) for each well by plotting absorbance against time and determining the slope of the linear portion of the curve.[\[9\]](#)
 - Subtract the rate of the blank from the rates of the standards and samples.
 - Plot the net Δ OD340/min for the creatine standards against their known concentrations to generate a standard curve.
 - Determine the creatine concentration in the **tricreatine citrate** samples by interpolating their net Δ OD340/min values on the standard curve.
 - Calculate the percentage of creatine in the original **tricreatine citrate** sample based on the initial weight and dilution factor.

Visualizations



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